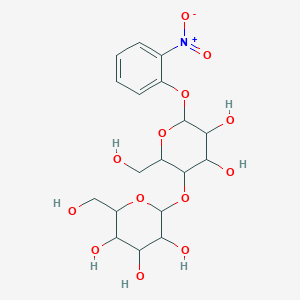

O-Nitrophenyl beta-D-cellobioside

Description

Overview and Historical Context of O-Nitrophenyl beta-D-Cellobioside as a Research Tool

The use of nitrophenyl glycosides, including this compound, as artificial substrates for studying glycoside hydrolases has been a long-standing practice in biochemistry and enzymology. These synthetic molecules mimic natural substrates, allowing researchers to investigate enzyme mechanisms and kinetics in a controlled and easily measurable way. While the para-nitrophenyl (B135317) (pNP) analogues were more commonly used initially, the ortho-nitrophenyl (oNP) variants like oNPC have also found important applications.

The development and application of these chromogenic substrates paralleled the growing interest in cellulases, enzymes that break down cellulose (B213188). These enzymes are of immense interest for their roles in natural carbon cycling and their potential in various biotechnological applications, such as biofuel production from lignocellulosic biomass. The need for reliable and straightforward assays to screen for and characterize cellulase (B1617823) activity spurred the adoption of substrates like oNPC.

Significance of this compound in Glycoscience and Enzyme Studies

The primary significance of this compound lies in its role as a substrate for cellobiohydrolases (CBHs), a major class of cellulases. nih.gov These enzymes are crucial for the breakdown of crystalline cellulose. The enzymatic hydrolysis of oNPC by a cellobiohydrolase releases cellobiose (B7769950) and o-nitrophenol. The rate of o-nitrophenol release, which can be monitored spectrophotometrically, provides a direct measure of the enzyme's catalytic activity.

This allows researchers to perform detailed kinetic studies to determine key enzymatic parameters such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat). nih.gov Such studies are fundamental to understanding the efficiency and mechanism of these enzymes. Furthermore, oNPC can be used in fluorometric binding studies to determine the dissociation constant for ligands, such as the product cellobiose, providing insights into enzyme-product interactions and inhibition. nih.gov

The study of enzymes like those from the glycoside hydrolase family 7 (GH7) has been advanced by the use of oNPC and its related compounds. nih.gov For instance, research has utilized oNPC to explore the differences in hydrolysis characteristics among various GH7 enzymes, such as those from Trichoderma reesei (TrCel7A) and Phanerochaete chrysosporium (PcCel7D). nih.gov These studies have revealed that factors like non-productive binding can significantly influence the observed kinetics. nih.gov

Distinguishing this compound from Related Nitrophenyl Glycosides in Research Applications

In the landscape of enzyme assays, several nitrophenyl glycosides are employed, each with specific applications. The choice between them often depends on the specific enzyme being studied and the research question at hand.

O-Nitrophenyl vs. p-Nitrophenyl Glycosides:

Both o-nitrophenyl and p-nitrophenyl glycosides are widely used chromogenic substrates. nih.gov The primary difference lies in the position of the nitro group on the phenyl ring. This seemingly small structural change can lead to significant differences in the kinetics of enzymatic hydrolysis. nih.gov For example, studies comparing the hydrolysis of p-nitrophenyl-β-D-cellobioside (pNPC) and oNPC by different cellobiohydrolases have shown variations in their turnover rates (kcat) and Michaelis-Menten constants (KM). nih.gov

Cellobiosides vs. Glucosides and Lactosides:

The sugar moiety of the nitrophenyl glycoside determines its specificity for different types of glycosidases.

This compound (oNPC) and p-Nitrophenyl beta-D-cellobioside (pNPC) are specific substrates for enzymes that recognize and cleave cellobiose units, such as cellobiohydrolases. nih.govnih.gov

p-Nitrophenyl-β-D-glucoside (pNPG) is a substrate for β-glucosidases, which cleave terminal, non-reducing β-D-glucose residues. nih.govnih.gov

p-Nitrophenyl-β-D-lactoside (pNPL) , containing lactose (B1674315) as the sugar moiety, can also be used to assay certain cellulases. nih.govnih.gov

o-Nitrophenyl-β-D-galactopyranoside (ONPG) is a well-known substrate for β-galactosidase, an enzyme involved in lactose metabolism. wikipedia.orgmicrobiologyinfo.com Its hydrolysis yields galactose and the colored o-nitrophenol. wikipedia.org

p-Nitrophenyl-β-D-xyloside is used to study enzymes like xylanases and also has applications in investigating proteoglycan synthesis. researchgate.netnih.gov

The selection of the appropriate nitrophenyl glycoside is therefore critical for selectively assaying the activity of a specific enzyme within a complex mixture, a common scenario in studies involving crude enzyme preparations or microbial communities. nih.gov

Interactive Data Table: Comparison of Nitrophenyl Glycosides in Enzyme Assays

| Substrate Name | Abbreviation | Target Enzyme Class | Released Chromophore |

| This compound | oNPC | Cellobiohydrolases | o-Nitrophenol |

| p-Nitrophenyl beta-D-cellobioside | pNPC | Cellobiohydrolases | p-Nitrophenol |

| p-Nitrophenyl beta-D-glucoside | pNPG | β-Glucosidases | p-Nitrophenol |

| o-Nitrophenyl beta-D-galactoside | ONPG | β-Galactosidases | o-Nitrophenol |

| p-Nitrophenyl beta-D-lactoside | pNPL | Cellulases/Lactases | p-Nitrophenol |

| p-Nitrophenyl beta-D-xyloside | - | Xylanases | p-Nitrophenol |

This specificity allows researchers to dissect complex enzymatic systems and gain a deeper understanding of the roles and mechanisms of individual glycoside hydrolases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCLRDYAFVRUDE-KFRZSCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70867-33-3 | |

| Record name | 2-Nitrophenyl 4-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70867-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Derivatization Methodologies for O Nitrophenyl Beta D Cellobioside in Research

Chemical Synthesis Pathways for O-Nitrophenyl beta-D-Cellobioside

The chemical synthesis of this compound typically involves the coupling of a protected cellobiose (B7769950) donor with o-nitrophenol. These methods often require multiple steps of protection and deprotection to achieve the desired stereochemistry and regioselectivity.

Classical Glycosylation Reactions for this compound Synthesis

Classical approaches to synthesizing o-nitrophenyl glycosides often employ Koenigs-Knorr or related glycosylation reactions. These methods typically involve the use of a heavy metal salt, such as a silver or mercury salt, to activate a glycosyl halide donor. For the synthesis of oNPC, this would involve the reaction of an acetobromocellobiose with o-nitrophenol in the presence of an appropriate promoter. The success of these reactions is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the protecting groups on the sugar backbone. While effective, these classical methods can suffer from drawbacks such as the stoichiometric use of toxic heavy metal salts and the generation of significant waste.

Chemoenzymatic Synthesis Approaches for this compound and its Analogs

Furthermore, chemoenzymatic methods have been successfully employed for the synthesis of other related compounds, such as 2-chloro-4-nitrophenyl β-maltoheptaoside, where glycogen (B147801) phosphorylase b was used in a transglycosylation reaction. nih.gov This highlights the potential of combining chemical synthesis of a core structure with enzymatic elongation or modification to produce a range of complex oligosaccharide derivatives.

Enzymatic Synthesis of this compound

Direct enzymatic synthesis of oNPC offers a more environmentally friendly alternative to chemical methods. This approach typically utilizes glycosidases or glycosyltransferases that can catalyze the formation of the glycosidic bond between cellobiose and o-nitrophenol. While hydrolysis is the natural function of many glycosidases, under specific conditions, such as high substrate concentrations or in the presence of organic co-solvents, the reverse reaction (transglycosylation) can be favored.

For example, a simple enzymatic procedure has been developed for the synthesis of 4-nitrophenyl β-D-xylobioside, another chromogenic substrate, using the transglycosylation activity of β-xylosidases from Aureobasidium pullulans and Aspergillus niger. researchgate.netnih.gov This self-transfer reaction from a p-nitrophenyl-sugar donor proved to be an effective method. researchgate.netnih.gov Similar strategies using cellulases or β-glucosidases with transglycosylation activity could be applied for the synthesis of oNPC. The efficiency of such enzymatic syntheses is often dependent on factors like pH, temperature, and the specific enzyme used.

Synthesis of Modified this compound Derivatives for Specialized Research

The modification of the oNPC structure allows for the development of specialized tools for probing enzyme mechanisms and for use in various biotechnological applications.

Design and Synthesis of O-Nitrophenyl Cellobioside Analogs for Mechanistic Probes

This compound and its analogs are valuable as mechanistic probes to study the kinetics and binding modes of cellulases. nih.gov For instance, oNPC has been used as an active-site probe for family 7 cellobiohydrolases to investigate productive and non-productive substrate binding. nih.govrcsb.org By comparing the kinetic parameters of different enzymes with various nitrophenyl-glycoside substrates, researchers can gain insights into the factors that govern catalytic activity. nrel.gov

The synthesis of such analogs often involves the same fundamental chemical or chemoenzymatic glycosylation strategies as for oNPC itself, but starting with a modified cellobiose unit or a different nitrophenol derivative. These modifications can include changes in the glycosidic linkage, the introduction of different functional groups, or the use of alternative aromatic aglycones.

Phosphorylated Derivatives of this compound in Enzymatic Studies

While the direct synthesis of phosphorylated derivatives of this compound is not extensively detailed in the provided search results, the synthesis of related phosphorylated carbohydrates for enzymatic studies is a known strategy. For example, in a chemoenzymatic approach to synthesize longer maltooligosaccharide glycosides, α-D-glucopyranosyl-phosphate (G-1-P) was used as a donor in a transglycosylation reaction catalyzed by glycogen phosphorylase b. nih.gov This indicates that phosphorylated sugars can serve as activated donors in enzymatic syntheses.

A hypothetical synthesis of a phosphorylated oNPC derivative could involve the enzymatic phosphorylation of oNPC using a suitable kinase or the chemical synthesis of a phosphorylated cellobiose donor prior to glycosylation with o-nitrophenol. Such derivatives could be valuable for studying the role of phosphorylation in carbohydrate metabolism or for investigating the interactions of cellulases with phosphorylated substrates.

Enzymatic Hydrolysis and Kinetic Analysis of O Nitrophenyl Beta D Cellobioside

O-Nitrophenyl beta-D-Cellobioside as a Substrate for Glycoside Hydrolases

O-Nitrophenyl-β-D-cellobioside (oNPC) and its isomer, p-nitrophenyl-β-D-cellobioside (pNPC), are synthetic chromogenic substrates widely employed for the kinetic analysis of glycoside hydrolases, particularly cellulases. nrel.govscientificlabs.co.uk The hydrolysis of these substrates by enzymes cleaves the bond between the sugar moiety and the nitrophenyl group, releasing o-nitrophenol or p-nitrophenol. This product is a chromophore, and its concentration can be measured spectrophotometrically, allowing for real-time monitoring of enzyme activity. nrel.govnih.gov

Cellulases (EC 3.2.1.4) and this compound Hydrolysis

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188). The cellulase (B1617823) system is typically composed of three main types of enzymes: endoglucanases, cellobiohydrolases (or exoglucanases), and β-glucosidases. mdpi.com Nitrophenyl cellobiosides are valuable tools for dissecting the activity of these individual components within a cellulase mixture. scientificlabs.co.uknih.gov

Endoglucanases act by randomly cleaving internal β-1,4-glycosidic bonds within the cellulose chain. nih.govresearchgate.net When interacting with substrates like p-nitrophenyl-β-D-cellobioside (pNPC), their activity is not always straightforward. Studies on the catalytic domain of the endoglucanase Cel5A from Thermobifida fusca showed that the dominant reaction pathway is the hydrolysis of the aglyconic bond, which connects the cellobiose (B7769950) unit to the nitrophenol group, thereby producing cellobiose and p-nitrophenol. nih.gov However, endoglucanases can also hydrolyze the internal holosidic bond between the two glucose units. nih.gov This can lead to competing reaction pathways, including transglycosylation, where the enzyme transfers a glycosyl group to a substrate molecule instead of water, resulting in products like cellotriose (B13521) and p-nitrophenyl-glucoside. nih.govresearchgate.net The interference from endoglucanase activity can be accounted for by standardizing assay procedures with a purified endoglucanase from the enzyme mixture being studied. nih.gov

The specific activity of endoglucanase I (EGI) from T. pseudokoninigii on pNPC has been quantified, demonstrating its capacity to hydrolyze this substrate.

Table 1: Specific Activity of Endoglucanase on p-Nitrophenyl-β-D-cellobioside (pNPC) Data derived from a study on cellulases from T. pseudokoninigii. The specific activity was measured at 40°C in 50 mM NaAc buffer, pH 4.8.

| Enzyme | Source | Substrate | Specific Activity (µg reducing sugar / µmol enzyme / min) |

| Endoglucanase I (EGI) | T. pseudokoninigii | pNPC | 18.0 |

Cellobiohydrolases (CBHs), also known as exo-1,4-β-glucanases, processively cleave cellobiose units from the ends of cellulose chains. nih.gov They are a major component of industrial enzyme mixtures for biomass deconstruction. researchgate.net Chromogenic substrates like oNPC and pNPC are commonly used to analyze the activity of these enzymes, particularly those belonging to the Glycoside Hydrolase family 7 (GH7). nih.govnih.gov

Unlike endoglucanases, cellobiohydrolases are noted to specifically act on the agluconic bond between the disaccharide and the nitrophenyl group, releasing the chromophore. nih.gov This specificity makes nitrophenyl cellobiosides useful for selectively measuring CBH activity in a mixed cellulase system, provided that the interfering activities from β-glucosidases and endoglucanases are addressed. nih.gov

Research on two model GH7 cellobiohydrolases, TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium, has utilized oNPC to explore their hydrolytic characteristics. nrel.govnih.gov These studies revealed that the kinetics of hydrolysis can vary significantly between different enzymes. nih.gov For instance, PcCel7D consistently shows higher turnover rates (kcat) than TrCel7A, although it also has higher Michaelis-Menten constants (KM). nrel.govnih.gov This has been partly attributed to the strength of non-productive binding, where the substrate binds to the enzyme's active site in a way that does not lead to catalysis. nih.govnih.gov

Beta-glucosidases complete the final step of cellulose hydrolysis by breaking down cellobiose into two glucose molecules. They are also capable of hydrolyzing small soluble substrates like nitrophenyl-glycosides. nih.gov With a substrate such as p-nitrophenyl-β-D-cellobioside, β-glucosidases can potentially hydrolyze both the agluconic bond (releasing p-nitrophenol) and the holosidic bond between the glucose units. nih.gov

However, their activity on pNPC is often minimal compared to their activity on substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG). mdpi.com In assays designed to measure cellobiohydrolase activity using pNPC, the interfering activity of β-glucosidases is typically overcome by adding a specific inhibitor, such as D-glucono-1,5-delta-lactone. nih.gov

Other Glycosidases Hydrolyzing this compound

While the primary application of O-nitrophenyl-β-D-cellobioside and its para-isomer is in the characterization of cellulase components, they can theoretically be hydrolyzed by other glycosidases that exhibit β-1,4-glucosidic linkage specificity. However, the bulk of published research focuses specifically on their use with endoglucanases, cellobiohydrolases, and beta-glucosidases.

Enzyme Kinetics of this compound Hydrolysis

The hydrolysis of O-nitrophenyl-β-D-cellobioside (oNPC) and its related compounds by cellulases follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the catalytic rate constant (kcat) and the Michaelis-Menten constant (KM). nrel.gov These parameters provide a measure of the enzyme's catalytic efficiency (kcat/KM) and its affinity for the substrate.

A comparative study of the GH7 cellobiohydrolases TrCel7A and PcCel7D using oNPC and other chromogenic substrates highlighted significant differences in their kinetic profiles. The results indicated that the nature of both the enzyme and the substrate dictates the kinetic outcome. nrel.gov The investigation revealed that non-productive binding at the product site is a dominant factor influencing the hydrolysis of these small soluble substrates. nih.govnih.gov The strength of this non-productive binding is a key determinant of the enzyme's activity characteristics. nih.gov

Furthermore, oNPC proved to be a useful fluorescent probe for studying ligand binding. It was successfully used to determine the dissociation constant for cellobiose with TrCel7A through competitive displacement titration. nih.gov

Table 2: Kinetic Parameters for the Hydrolysis of oNPC and pNPC by GH7 Cellobiohydrolases Data from Haataja et al. (2022). Kinetic measurements were performed in 50 mM sodium acetate (B1210297) buffer, pH 5.0, at 40°C.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |

| TrCel7A | oNPC | 0.057 ± 0.001 | 0.16 ± 0.01 | 0.35 |

| pNPC | 0.021 ± 0.001 | 0.07 ± 0.01 | 0.30 | |

| PcCel7D | oNPC | 0.13 ± 0.01 | 0.38 ± 0.05 | 0.34 |

| pNPC | 0.08 ± 0.01 | 0.28 ± 0.05 | 0.29 |

Michaelis-Menten Kinetics and Determination of Kinetic Parameters (kcat, KM)

The enzymatic hydrolysis of this compound often follows Michaelis-Menten kinetics, which describes the relationship between the initial reaction rate, substrate concentration, and the enzyme's kinetic parameters. libretexts.orgyoutube.com The Michaelis-Menten equation is fundamental to characterizing enzyme activity. libretexts.org The key parameters derived from this model are the Michaelis constant (K_M) and the catalytic rate constant (k_cat). nih.gov

K_M represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the enzyme's affinity for the substrate; a lower K_M value generally signifies a higher affinity. youtube.comnih.gov The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of k_cat/K_M is a measure of the enzyme's catalytic efficiency.

Kinetic studies on glycoside hydrolase family 7 (GH7) cellobiohydrolases have revealed significant differences in the hydrolysis of oNPC between different enzymes. For instance, when comparing the activity of Trichoderma reesei Cel7A (TrCel7A) and Phanerochaete chrysosporium Cel7D (PcCel7D) on oNPC, distinct kinetic profiles emerge.

With PcCel7D, the k_cat and K_M for oNPC were approximately 230 and 460 times higher, respectively, than with TrCel7A. While oNPC bound more weakly to PcCel7D than p-nitrophenyl-β-D-cellobioside (pNPC), with a 2.5 times higher K_M, its k_cat was about one-third of that for pNPC. In contrast, oNPC bound more strongly to TrCel7A than pNPC, showing a 3.7-fold lower K_M, but its k_cat was 39-fold lower.

Table 1: Comparison of Kinetic Constants of TrCel7A and PcCel7D on this compound

| Enzyme | Substrate | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| TrCel7A | oNPC | 0.0011 | 190 | 0.0000058 |

| PcCel7D | oNPC | 0.25 | 3200 | 0.000078 |

Determined at 25°C in 50 mM sodium acetate buffer, pH 5.0.

Transglycosylation Pathways in this compound Reactions

During the enzymatic hydrolysis of glycosides, in addition to the primary hydrolytic reaction where water acts as the acceptor, a competing reaction known as transglycosylation can occur. In transglycosylation, a sugar molecule, rather than water, acts as the acceptor for the glycosyl group from the substrate. nih.gov

In the context of nitrophenyl-β-D-cellobioside hydrolysis by certain endocellulases, such as Cel5A from Thermobifida fusca, the formation of cellotriose and p-nitrophenyl-glucoside has been observed. nih.gov This indicates a transglycosylation pathway is competing with the primary hydrolysis that produces cellobiose and p-nitrophenol. nih.gov The balance between hydrolysis and transglycosylation can be influenced by factors such as pH, with transglycosylation sometimes being more favored under basic conditions. nih.gov Mechanistic models have been developed to describe the kinetics of both hydrolysis and transglycosylation, allowing for the quantification of parameters that determine the selectivity between these two pathways. nih.gov

Influence of pH and Temperature on this compound Hydrolysis Kinetics

The kinetics of enzymatic reactions, including the hydrolysis of oNPC, are significantly influenced by environmental factors such as pH and temperature.

pH: Enzymes have an optimal pH at which they exhibit maximum activity. For instance, studies on the hydrolysis of a similar substrate, p-nitrophenyl-β-D-glucopyranoside, by a β-glucosidase from the palm weevil larvae showed an optimal pH of 5.0. nih.gov The enzyme retained over 70% of its activity in a pH range of 4.6 to 6.0. nih.gov The log rate-pH profile for the hydrolysis of cellobiose by a Trichoderma viride cellobiase showed a maximum at pH 5.2, with enzyme pK values of 3.5 and 6.8. nih.gov The pH can affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing binding and catalysis. chemrxiv.orgchemrxiv.org

Temperature: Temperature also plays a crucial role in enzyme activity. The rate of hydrolysis generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. nih.gov For the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by the palm weevil β-glucosidase, the optimal temperature was found to be 55°C. nih.gov The activation energy for this reaction was determined to be 68.78 KJ/mol. nih.gov Another study on the hydrolysis of cellobiose by β-1,4-glucosidases from Aspergillus niger showed that between 40°C and 60°C, the reaction followed Michaelis-Menten kinetics, but at 70°C, significant enzyme deactivation occurred. nih.gov

Spectrophotometric and Fluorometric Assays Utilizing this compound

Principles of Chromogenic Assays with Nitrophenol Release

Chromogenic assays are widely used for detecting and quantifying enzyme activity. These assays employ a substrate that, when acted upon by an enzyme, releases a colored product, or chromophore. igem.org In the case of this compound, it serves as a chromogenic substrate for cellulases. nih.gov

The principle of this assay is based on the enzymatic cleavage of the glycosidic bond in oNPC, which releases o-nitrophenol. researchgate.netsigmaaldrich.com While o-nitrophenol itself is yellow, its color intensity is significantly enhanced under alkaline conditions. oiv.inttaylorandfrancis.com The amount of released o-nitrophenol is directly proportional to the enzyme activity and can be quantified by measuring the absorbance of the solution at a specific wavelength, typically around 400-420 nm. igem.orgoiv.inttaylorandfrancis.com This method provides a simple and sensitive way to measure the activity of enzymes like cellobiohydrolases. nih.govresearchgate.net

Real-time Monitoring and Discontinuous Assay Methodologies

The hydrolysis of this compound can be monitored using both real-time (continuous) and discontinuous assay methodologies.

Real-time Monitoring: In principle, the release of o-nitrophenol from oNPC allows for the real-time monitoring of enzyme activity by continuously measuring the change in absorbance in a spectrophotometer. nih.govnrel.gov This provides a direct and continuous measurement of the reaction rate.

Discontinuous Assay: A discontinuous, or stopped-time, assay involves stopping the enzymatic reaction at specific time points and then measuring the amount of product formed. For assays involving nitrophenyl glycosides, the sensitivity can be greatly enhanced by employing a discontinuous method. nih.govnrel.gov In this approach, the reaction is typically stopped by adding a strong base, such as sodium carbonate. oiv.int This has the dual effect of halting the enzymatic reaction and increasing the pH, which maximizes the color of the released nitrophenol, thereby increasing the sensitivity of the assay. oiv.inttaylorandfrancis.com Samples are then measured in a spectrophotometer to determine the amount of product formed over the reaction time.

Sensitivity Enhancement in this compound Assays

This compound (ONPC) serves as a valuable chromogenic and fluorometric substrate for the kinetic analysis of cellulolytic enzymes, particularly cellobiohydrolases. The core principle of the assay relies on the enzymatic cleavage of the glycosidic bond between the cellobiose moiety and the o-nitrophenyl group. This reaction releases o-nitrophenol, a reporter molecule whose concentration can be measured to determine enzyme activity. The sensitivity of these assays is not fixed; it can be significantly improved through specific methodological adjustments that enhance the detection of the released o-nitrophenol.

Research into the enzymatic hydrolysis of nitrophenyl glycosides has revealed that while real-time monitoring is possible, sensitivity is greatly enhanced by employing non-continuous assays that incorporate an alkalization step. nih.gov The addition of a strong base, such as sodium carbonate, after the enzymatic reaction has been terminated serves to deprotonate the liberated o-nitrophenol. oiv.int This pH-induced change intensifies the yellow color of the phenolate (B1203915) ion, thereby amplifying the spectrophotometric signal and allowing for the detection of smaller quantities of product. nih.govoiv.int

Furthermore, this compound has been explored as a fluorescent probe for the active sites of cellobiohydrolases. nih.gov This application provides a highly sensitive method for determining ligand-binding constants. For instance, oNPC was successfully used as an active-site probe for the fluorometric determination of the dissociation constant for cellobiose on the enzyme TrCel7A from Trichoderma reesei. nih.gov

The kinetic parameters of the enzymatic reaction, such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), are crucial determinants of assay performance and sensitivity. Studies comparing the hydrolysis of different chromogenic substrates by various enzymes highlight the factors influencing these parameters. Non-productive binding, where the substrate binds to the enzyme's active site in a way that does not lead to catalysis, has been identified as a key factor governing the kinetic characteristics. nih.govpdbj.org

For example, kinetic analysis of two model GH7 cellobiohydrolases, TrCel7A and PcCel7D from Phanerochaete chrysosporium, revealed distinct differences in their activity on various nitrophenyl-glycoside substrates. The strength of non-productive binding was suggested to be a primary determinant for these activity characteristics. nih.gov

Below is a data table comparing the kinetic parameters for the hydrolysis of different aryl-β-D-cellobiosides by xylanase from Cellvibrio gilvus (XCEL), which also demonstrates activity on these substrates. A lower KM value indicates a higher affinity of the enzyme for the substrate, which can contribute to higher sensitivity in assays, especially at low substrate concentrations.

Table 1: Kinetic Parameters for Hydrolysis of Aryl-β-D-cellobiosides by Cellvibrio gilvus Xylanase (XCEL)

| Substrate | KM (mM) | Vmax (U/mg) |

|---|---|---|

| p-Nitrophenyl-β-D-cellobioside | 0.44 | 1.8 |

| o-Nitrophenyl-β-D-cellobioside | 0.42 | 1.9 |

| p-Nitrophenyl-β-D-xylobioside | 0.040 | 2.5 |

Data sourced from kinetic studies on xylanase from Cellvibrio gilvus. tandfonline.com

The data indicate that for the Cellvibrio gilvus xylanase, the KM and Vmax values for o-Nitrophenyl-β-D-cellobioside are very similar to those for its para-isomer, p-Nitrophenyl-β-D-cellobioside. tandfonline.com This suggests a comparable binding affinity and maximum reaction rate under the tested conditions. The choice between the ortho- and para-isomers for a specific assay may therefore depend on other factors, such as the specific optical properties desired for detection or the unique binding characteristics of the enzyme under investigation. nih.gov The development of assays using substrates like p-Nitrophenyl-β-D-xylobioside, which exhibits a significantly lower KM value, highlights a strategy for achieving higher sensitivity in related enzyme assays. tandfonline.com

Structural and Mechanistic Investigations Involving O Nitrophenyl Beta D Cellobioside

Crystallographic Studies of Enzyme-O-Nitrophenyl beta-D-Cellobioside Complexes

X-ray crystallography has provided atomic-level snapshots of how oNPC interacts with the active sites of cellulases, offering profound insights into both productive and non-productive binding events. These studies are fundamental to understanding the structural determinants of substrate recognition and catalysis.

Analysis of Product Site Binding Modes with O-Nitrophenyl beta-D-Cellobioside

Crystallographic studies have successfully captured oNPC bound within the active site of cellulases. A notable example is the crystal structure of wild-type Trichoderma reesei Cel7A (TrCel7A) in complex with oNPC. pdbj.org These structures reveal that oNPC can occupy the product-binding sites of the enzyme's active site tunnel. In the case of TrCel7A, oNPC was observed to bind at subsites +1 and +2, which are typically occupied by the cellobiose (B7769950) product after hydrolysis. pdbj.orgnrel.gov This binding mode provides a clear picture of the interactions that stabilize the product within the active site, which is crucial for understanding the processive mechanism of enzymes like Cel7A. The interactions primarily involve hydrogen bonding and van der Waals forces between the glucose units of oNPC and the amino acid residues lining the active site tunnel.

Elucidation of Non-Productive Binding Interactions

A significant finding from crystallographic studies is the prevalence of non-productive binding of oNPC and similar chromogenic substrates. pdbj.orgnih.gov Non-productive binding refers to the situation where the substrate binds to the enzyme in an orientation that does not lead to catalysis. In the case of GH7 cellobiohydrolases, the crystal structure of the TrCel7A E212Q mutant with para-nitrophenyl-β-D-cellobioside (pNPC), a closely related compound, and the wild-type TrCel7A with oNPC, demonstrated that non-productive binding at the product site is a dominant mode. pdbj.org This means the substrate binds in a way that the scissile glycosidic bond is not correctly positioned for the catalytic residues to effect hydrolysis. The strength of this non-productive binding has been suggested as a key factor influencing the kinetic parameters of these enzymes with chromogenic substrates. pdbj.orgnrel.gov For instance, the differences in the turnover rates (kcat) and Michaelis-Menten constants (KM) between TrCel7A and Phanerochaete chrysosporium Cel7D (PcCel7D) for oNPC can be partly attributed to the varying strengths of non-productive binding. nrel.gov

Molecular Dynamics Simulations of this compound with Enzymes

Molecular dynamics (MD) simulations complement the static pictures provided by crystallography by introducing the element of time, allowing researchers to observe the dynamic behavior of oNPC within the enzyme's active site.

Simulating Substrate-Enzyme Recognition and Binding Dynamics

MD simulations have been instrumental in visualizing the entire process of substrate binding, from initial recognition to stable complex formation. These simulations reveal the conformational changes that both the enzyme and oNPC undergo during the binding process. For GH7 cellulases, MD simulations have shown that the loops forming the active site tunnel are flexible and their movement can influence substrate entry and positioning. pdbj.orgresearchgate.netchemsynlab.com The simulations indicate that the initial interaction is often driven by long-range electrostatic forces, followed by a series of conformational adjustments that lead to the final, stable binding mode. These dynamic studies highlight that the binding process is not a simple lock-and-key mechanism but rather an induced-fit process where both partners adapt to each other.

Computational Approaches to Understand Hydrolysis Mechanisms

To delve into the chemical steps of hydrolysis, researchers often employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. This approach treats the chemically reactive part of the system (the scissile bond of oNPC and the catalytic residues of the enzyme) with high-level quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. QM/MM studies on glycoside hydrolases have elucidated the detailed reaction pathways, including the roles of the catalytic acid/base residues in protonating the glycosidic oxygen and the nucleophilic attack by a water molecule or an enzymatic residue. Although specific QM/MM studies focusing solely on oNPC are less common, the principles derived from simulations with natural substrates and other model compounds are directly applicable. These computational methods allow for the characterization of transition states and the calculation of activation energy barriers, providing a deeper understanding of the catalytic efficiency of the enzyme.

This compound as an Active-Site Probe

The chromogenic nature of oNPC makes it an excellent probe for studying the active sites of cellulases. The release of the o-nitrophenolate ion upon hydrolysis can be conveniently monitored spectrophotometrically, providing a real-time measure of enzyme activity.

This property has been exploited in fluorometric binding studies to determine the dissociation constants of other non-chromogenic ligands, such as cellobiose. pdbj.orgnrel.gov In these competition assays, the displacement of oNPC from the active site by the competing ligand leads to a change in the fluorescence signal, which can be used to quantify the binding affinity of the non-labeled ligand. For example, oNPC was successfully used as an active-site probe to determine the dissociation constant for cellobiose on TrCel7A. nrel.gov However, it was found to be unsuitable for the same purpose with PcCel7D, likely due to strong binding to a secondary, unknown site outside the active site, highlighting the specificity of this probing technique. nrel.gov

Furthermore, the kinetic parameters obtained from the hydrolysis of oNPC and its para-substituted analogue, pNPC, by different enzymes can provide valuable information about the architecture and properties of the active site. nrel.govnih.gov The significant differences in the kinetic parameters for oNPC and pNPC hydrolysis by TrCel7A and PcCel7D underscore the sensitivity of these enzymes to the precise positioning of the substrate in the active site. nrel.gov

Data Tables

Table 1: Kinetic Parameters for the Hydrolysis of Nitrophenyl-β-D-Cellobiosides by GH7 Cellobiohydrolases

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (s⁻¹µM⁻¹) |

| T. reesei Cel7A | oNPC | 0.001 | 30 | 0.000033 |

| T. reesei Cel7A | pNPC | 0.039 | 110 | 0.00035 |

| P. chrysosporium Cel7D | oNPC | 0.23 | 13800 | 0.000017 |

| P. chrysosporium Cel7D | pNPC | 0.65 | 5500 | 0.00012 |

Data sourced from Haataja et al. (2023). nrel.gov

Compound Names

Probing Ligand Binding and Dissociation Constants

The affinity of an enzyme for its substrate is a critical parameter in understanding its catalytic efficiency. For this compound, its interaction with glycoside hydrolases, especially those from family 7 (GH7), has been quantified through the determination of dissociation constants (Kd) and inhibition constants (Ki). These constants provide a measure of the strength of the enzyme-ligand complex.

Fluorometric titration has been a key technique in determining the dissociation constants of oNPC with various forms of the cellobiohydrolase TrCel7A from Trichoderma reesei and with PcCel7D from Phanerochaete chrysosporium. In a notable study, the dissociation constant (Kd) for oNPC with wild-type TrCel7A was found to be very close to its Michaelis-Menten constant (KM), with values of 7.4 µM and 7.0 µM, respectively. This suggests that the rate-limiting step in the enzymatic reaction is not the initial binding of the substrate.

Further investigations using catalytically impaired mutants of TrCel7A, namely E212Q and E217Q, showed slightly lower Kd values for oNPC, indicating a somewhat tighter binding in these mutated forms. In contrast, the interaction of oNPC with PcCel7D revealed a significantly weaker binding affinity, with a Kd of 110 µM.

The inhibitory effect of oNPC on TrCel7A activity has also been assessed. Using methylumbelliferyl-β-D-cellobioside (MUC) as a substrate, oNPC was found to act as a competitive inhibitor. nrel.gov The inhibition constant (Ki) was determined to be 5.6 µM, which is in good agreement with the dissociation constant determined by fluorescence titration and the KM value from enzyme kinetics. nrel.gov This consistency across different experimental approaches strengthens the reliability of these binding parameters.

Table 1: Dissociation and Inhibition Constants for this compound with GH7 Cellobiohydrolases

| Enzyme | Method | Constant | Value (µM) | Reference |

|---|---|---|---|---|

| Trichoderma reesei Cel7A (Wild-Type) | Fluorescence Titration | Kd | 7.4 | |

| Trichoderma reesei Cel7A (Wild-Type) | Enzyme Kinetics | KM | 7.0 | |

| Trichoderma reesei Cel7A (Wild-Type) | Inhibition Assay | Ki | 5.6 ± 0.5 | nrel.gov |

| Trichoderma reesei Cel7A (E212Q Mutant) | Fluorescence Titration | Kd | Slightly lower than WT | |

| Trichoderma reesei Cel7A (E217Q Mutant) | Fluorescence Titration | Kd | Slightly lower than WT | |

| Phanerochaete chrysosporium Cel7D | Fluorescence Titration | Kd | 110 |

Conformational Changes of Enzymes upon this compound Binding

The binding of a ligand to an enzyme often induces conformational changes that are crucial for catalysis. The study of the this compound complex with cellobiohydrolases has provided a window into these structural rearrangements. X-ray crystallography has been instrumental in visualizing these changes at an atomic level.

A key finding from the crystallographic analysis of the wild-type TrCel7A in complex with oNPC is the observation of non-productive binding. nih.gov This means that the substrate binds in a manner that does not lead directly to catalysis. In this non-productive state, the oNPC molecule is predominantly found at the product binding site. nih.gov

The binding of oNPC induces a significant conformational change in TrCel7A, specifically the closing of a loop region over the active site tunnel. nih.gov This "closed state" is believed to be a characteristic feature of the working enzyme, cycling between this and an "open state" to process the cellulose (B213188) chain. nih.gov The crystal structure of the TrCel7A-oNPC complex captures this closed conformation, providing a static snapshot of a dynamic process.

Molecular dynamics simulations have complemented these crystallographic studies, indicating that the loops forming the active site tunnel exhibit concerted motions. nih.gov These movements are essential for the processive action of the enzyme, where it slides along the cellulose chain, cleaving off cellobiose units. The interaction with oNPC helps to stabilize this closed and catalytically relevant conformation. While similar studies have been conducted on the related p-Nitrophenyl beta-D-cellobioside, which also show conformational changes upon binding, the specifics of the loop movements and the nature of the closed state have been well-illustrated through the use of oNPC. nih.gov

Applications of O Nitrophenyl Beta D Cellobioside in Advanced Biochemical Research

Research in Bioenergy and Lignocellulosic Biomass Conversion

The conversion of lignocellulosic biomass, a vast and renewable resource, into biofuels is a cornerstone of bioenergy research. Cellulases, the enzymes responsible for breaking down the cellulose (B213188) component of this biomass, are central to this process. ONPC serves as a crucial substrate in this research area for assessing and optimizing enzymatic efficiency. chemimpex.com

Optimizing Cellulase (B1617823) Assays for Biofuel Production

The economic viability of biofuel production from lignocellulosic materials depends heavily on the efficiency of enzymatic cellulose degradation. chemsynlab.com ONPC is instrumental in developing and optimizing assays to screen for and characterize cellulases with high activity. chemsynlab.com Researchers use ONPC to measure the activity of cellobiohydrolases (CBHs), which are key enzymes in the breakdown of cellulose. osti.govnrel.gov The hydrolysis of ONPC by these enzymes releases o-nitrophenol, and the rate of its formation is directly proportional to the enzyme's activity. researchgate.netnih.gov This allows for a high-throughput screening of natural or engineered cellulases to identify the most effective candidates for industrial biofuel production processes. chemsynlab.com

The kinetic parameters of cellulase activity, such as the Michaelis-Menten constant (K_M) and the catalytic rate constant (k_cat), can be determined using ONPC. nrel.gov These parameters provide critical insights into the enzyme's affinity for the substrate and its catalytic efficiency, which are vital for optimizing the conditions of the biomass conversion process.

Understanding Enzyme Synergism in Biomass Degradation

The complete and efficient degradation of crystalline cellulose requires the synergistic action of multiple types of cellulolytic enzymes, primarily endoglucanases (EGs) and cellobiohydrolases (CBHs). nih.gov EGs act randomly on the cellulose chains, creating new chain ends, which are then targeted by processive CBHs. nih.gov ONPC, as a cellobiose (B7769950) mimic, is used to probe the activity of CBHs in these synergistic enzyme cocktails.

By measuring the activity of CBHs on ONPC in the presence and absence of EGs, researchers can quantify the degree of synergism between these enzymes. nih.gov An increase in the rate of ONPC hydrolysis in a mixed enzyme system compared to the sum of the individual enzyme activities indicates a synergistic interaction. nih.gov Understanding these synergistic relationships is essential for creating optimized enzyme mixtures that can more effectively break down complex lignocellulosic biomass, ultimately improving the yield and efficiency of biofuel production. nih.gov

Glycoside Hydrolase Family Characterization and Engineering

Glycoside hydrolases (GHs) are a widespread class of enzymes that hydrolyze the glycosidic bonds in carbohydrates. researchgate.net They are classified into numerous families based on their amino acid sequence and structural similarities. researchgate.net ONPC is a valuable tool for the characterization and engineering of these enzymes.

Substrate Specificity Profiling Using O-Nitrophenyl beta-D-Cellobioside

ONPC is frequently used to determine the substrate specificity of various GH families, particularly those with cellulolytic activity, such as GH7. pdbj.orgslu.se By comparing the rate of hydrolysis of ONPC with that of other synthetic substrates containing different sugar moieties or linkage types (e.g., p-nitrophenyl-β-D-lactoside), researchers can create a detailed profile of an enzyme's substrate preference. osti.govnrel.gov For instance, some GHs may show high activity towards ONPC but little to no activity towards substrates with different glycosidic linkages, indicating a high specificity for the β-1,4 linkage found in cellulose. nih.gov This information is critical for understanding the biological role of these enzymes and for selecting the appropriate enzymes for specific biotechnological applications.

The table below presents a summary of the specific activities of various Glycoside Hydrolase Family 9 enzymes from Clostridium cellulolyticum on different substrates, including a nitrophenyl-cellobioside.

| Enzyme | Specific Activity on pNP-cellobioside (IU/μmol) | Specific Activity on CMC (IU/μmol) | Specific Activity on PASC (IU/μmol) | Specific Activity on Avicel (IU/μmol) |

| Cel9E | 0.04 | 120 | 25 | 2.5 |

| Cel9G | 0.03 | 140 | 30 | 3 |

| Cel9U | <0.001 | 35 | 5 | 0.5 |

| Cel9V | <0.001 | <0.1 | <0.1 | <0.1 |

| Cel9X | <0.001 | <0.1 | <0.1 | <0.1 |

This table is adapted from data presented in studies on Glycoside Hydrolase Family 9 enzymes. nih.gov IU stands for International Units.

Investigating Structure-Function Relationships of Glycosidases

Understanding the relationship between the three-dimensional structure of a glycosidase and its function is a major goal in enzymology. ONPC serves as a valuable molecular probe in these investigations. pdbj.org Through techniques like X-ray crystallography, researchers can determine the structure of an enzyme's active site with ONPC bound. osti.govslu.se These structural insights reveal the specific amino acid residues involved in substrate binding and catalysis. researchgate.net

Furthermore, kinetic studies using ONPC can be combined with site-directed mutagenesis to investigate the role of individual amino acids. osti.gov By mutating a specific residue in the active site and then measuring the change in the enzyme's kinetic parameters (K_M and k_cat) with ONPC, scientists can deduce the functional importance of that residue. These studies have shown that non-productive binding of chromogenic substrates like ONPC can be a key determinant of the kinetic characteristics of some cellobiohydrolases. osti.govpdbj.orgslu.se

The following table shows the kinetic parameters for the hydrolysis of various chromogenic substrates by two different GH7 cellobiohydrolases.

| Enzyme | Substrate | k_cat (s⁻¹) | K_M (mM) | k_cat/K_M (s⁻¹mM⁻¹) |

| TrCel7A | oNPC | 0.023 | 0.28 | 0.082 |

| PcCel7D | oNPC | 0.17 | 1.8 | 0.094 |

| TrCel7A | pNPC | 0.003 | 0.03 | 0.1 |

| PcCel7D | pNPC | 0.1 | 0.15 | 0.67 |

This table is based on data from kinetic studies of GH7 cellobiohydrolases. nrel.gov TrCel7A is from Trichoderma reesei and PcCel7D is from Phanerochaete chrysosporium.

Development of Genetically Modified Organisms for Carbohydrate Processing

The development of genetically modified organisms (GMOs) with enhanced capabilities for carbohydrate processing is a rapidly advancing field in biotechnology. chemimpex.com This often involves introducing genes that code for specific glycoside hydrolases into host organisms like bacteria or yeast. ONPC serves as an effective screening tool in this process. chemimpex.com

After transforming an organism with a gene for a cellulolytic enzyme, a simple and rapid colorimetric assay using ONPC can be employed to determine if the organism is successfully expressing a functional enzyme. chemimpex.com The production of the yellow o-nitrophenol upon incubation of the modified organism's cell lysate or culture supernatant with ONPC provides a clear and easily detectable signal of successful gene expression and enzyme activity. This allows for the rapid screening of large numbers of transformants to identify the most promising candidates for further development and industrial applications, such as in the synthesis of cello-oligosaccharides. nih.gov

Pharmaceutical Research and Carbohydrate-Based Drug Development

The study of carbohydrates and their interactions with enzymes is a critical area of pharmaceutical research. Carbohydrate-active enzymes (CAZymes) are involved in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable tool in this field, aiding in the development and characterization of carbohydrate-based drugs.

This compound in Drug Formulation Studies

The formulation of carbohydrate-based drugs presents unique challenges due to the complex physicochemical properties of these molecules. Ensuring the stability, solubility, and bioavailability of such drugs is paramount to their therapeutic efficacy. While specific published research detailing the extensive use of this compound in drug formulation is limited, its properties as a chromogenic substrate suggest its potential utility in this area. chemimpex.com

In the context of drug formulation, this compound could theoretically be employed to:

Assess the stability of cellulose-based formulations: Many drug formulations utilize cellulose derivatives as excipients for controlled-release applications. The enzymatic degradation of these excipients can impact the drug release profile. This compound can act as a substrate to detect and quantify the activity of any contaminating cellulolytic enzymes, thereby providing an assessment of the formulation's stability over time.

Investigate drug-excipient interactions: In formulations where a carbohydrate-based drug is combined with cellulosic excipients, understanding their interaction is crucial. While not a direct measure, monitoring the enzymatic hydrolysis of a model substrate like this compound in the presence of the drug could provide insights into how the drug might affect the accessibility of the cellulosic matrix to enzymatic degradation.

It is important to note that these applications are largely based on the known properties of the compound and the general needs of pharmaceutical formulation science. Further research is required to establish the widespread practical application of this compound in this specific domain.

Interactions with Carbohydrate-Active Enzymes Relevant to Therapeutics

A more documented application of this compound in biochemical research is its use as a chromogenic substrate to study the kinetics of carbohydrate-active enzymes. nrel.gov Although many of these studies focus on microbial enzymes for industrial applications, the methodologies are directly transferable to the study of enzymes that are therapeutic targets in humans. Glycoside hydrolases, for instance, are implicated in a range of diseases, including diabetes, lysosomal storage disorders, and cancer. The development of inhibitors for these enzymes is a key area of drug discovery.

This compound serves as an excellent tool for high-throughput screening of potential enzyme inhibitors. The enzymatic cleavage of the substrate releases o-nitrophenol, a colored compound that can be easily quantified using spectrophotometry. nrel.gov This allows for the rapid determination of enzyme activity in the presence of potential inhibitors.

A study on the kinetics of two different cellobiohydrolases, Trichoderma reesei Cel7A (TrCel7A) and Phanerochaete chrysosporium Cel7D (PcCel7D), using this compound provides a clear example of its utility. nrel.gov The kinetic parameters determined in this study offer insights into the different catalytic efficiencies of these enzymes.

Table 1: Kinetic Parameters of Cellobiohydrolases with this compound

| Enzyme | kcat (s-1) | KM (mM) | kcat/KM (s-1·mM-1) |

|---|---|---|---|

| TrCel7A | 0.024 ± 0.001 | 1.2 ± 0.1 | 0.020 |

| PcCel7D | 0.18 ± 0.01 | 2.5 ± 0.3 | 0.072 |

This table displays the kinetic constants for the hydrolysis of this compound by two different cellobiohydrolases. The data is adapted from a study by Haataja et al. (2022). nrel.gov

The data reveals that PcCel7D has a higher turnover rate (kcat) than TrCel7A, but also a higher Michaelis-Menten constant (KM), indicating a lower affinity for the substrate. nrel.gov The catalytic efficiency (kcat/KM) is, however, higher for PcCel7D. nrel.gov Such detailed kinetic information is vital in the early stages of drug development. For example, when screening for inhibitors of a target human glycosidase, this compound could be used to establish the baseline enzyme kinetics. Subsequent assays with potential drug candidates would allow for the determination of the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Ki).

While the enzymes in this specific study are of fungal origin, the principles of using this compound as a chromogenic substrate are broadly applicable to any therapeutically relevant carbohydrate-active enzyme that can hydrolyze the beta-D-cellobioside linkage.

Analytical Methodologies for O Nitrophenyl Beta D Cellobioside in Research

Spectrophotometric Quantification of O-Nitrophenol Release

A primary method for assaying the activity of enzymes that hydrolyze O-Nitrophenyl beta-D-cellobioside is the spectrophotometric quantification of the released o-nitrophenol. The enzymatic cleavage of the glycosidic bond in ONPC liberates cellobiose (B7769950) and o-nitrophenol. While ONPC itself is colorless, its hydrolysis product, o-nitrophenol, is a yellow compound that absorbs light in the visible spectrum. nih.gov

The concentration of o-nitrophenol can be readily measured by its absorbance, typically at a wavelength of 420 nm. harvard.eduquizlet.com The assay is generally conducted by incubating the enzyme with ONPC in a suitable buffer. To stop the reaction and maximize the color of the product, a concentrated solution of a weak base, such as sodium carbonate, is added. harvard.edu This shifts the pH to around 11, which deactivates the enzyme and ensures the o-nitrophenol is in its phenolate (B1203915) form, enhancing its yellow color and absorbance. harvard.edu The intensity of the color, measured by the spectrophotometer, is directly proportional to the amount of o-nitrophenol produced, which in turn corresponds to the enzyme activity. harvard.edu

Chromatographic Techniques for this compound and its Hydrolysis Products

Chromatographic methods are indispensable for the separation and analysis of ONPC and the products of its hydrolysis, namely o-nitrophenol and cellobiose. These techniques are crucial for both quantitative analysis and for monitoring the progress of chemical synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the simultaneous separation and quantification of ONPC, o-nitrophenol, and cellobiose from a reaction mixture. A common approach involves reverse-phase (RP) HPLC. nih.gov For instance, a C18 column can be used with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.govsielc.com An ion-pairing agent, such as tetrabutylammonium (B224687) bromide (TBAB), can be added to the mobile phase to improve the separation of the charged phenolate and any other charged species. nih.gov Detection is often performed using a UV-Vis detector, with a wavelength set to around 290 nm or 317 nm for the simultaneous detection of both the nitrophenyl-containing compounds and other components. nih.govnih.gov

For the specific analysis of the sugar components like cellobiose and glucose, specialized columns such as the Agilent Hi-Plex Ca can be utilized. lcms.cz These columns operate with a simple mobile phase of deionized water at an elevated temperature (e.g., 85°C) and use a refractive index (RI) detector to quantify the sugars. lcms.cz

Table 1: Example HPLC Conditions for Analysis of ONPC and its Hydrolysis Products

| Parameter | Condition 1: Reverse-Phase Analysis | Condition 2: Sugar Analysis |

| Column | C18 | Hi-Plex Ca |

| Mobile Phase | Methanol/Acetonitrile and aqueous buffer (e.g., citrate (B86180) buffer pH 6.2) with an ion-pairing agent. nih.gov | Deionized Water. lcms.cz |

| Flow Rate | Typically 0.5-1.0 mL/min. nih.govlcms.cz | 0.6 mL/min. lcms.cz |

| Temperature | Ambient or controlled. | 85°C. lcms.cz |

| Detector | UV-Vis (e.g., 290 nm). nih.gov | Refractive Index (RI). lcms.cz |

| Analytes | This compound, o-nitrophenol. | Cellobiose, Glucose. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique used to investigate the mechanisms of enzymatic hydrolysis of ONPC. By coupling the separation power of LC with the mass-analyzing capability of MS, researchers can identify and quantify reaction intermediates, products, and any side-products formed during the reaction. nih.gov

In a typical LC-MS/MS experiment, the reaction mixture is first separated by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. This allows for the unambiguous identification of the expected products, o-nitrophenol and cellobiose, as well as potential transglycosylation products where the cellobiosyl moiety might be transferred to another sugar molecule instead of water. nih.gov The use of tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ions and analyzing the resulting fragment ions, which is crucial for distinguishing between isomers and confirming the structure of unknown products. uqam.ca

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of the chemical synthesis of ONPC and to assess its purity. chemsynlab.com The technique involves spotting a small amount of the reaction mixture or the purified product onto a plate coated with a stationary phase, typically silica (B1680970) gel. uobaghdad.edu.iq The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. uobaghdad.edu.iq

The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be used for the analysis of glycosides and related compounds. nih.govnih.gov The separated spots can be visualized under UV light, as the nitrophenyl group is UV-active, or by using specific staining reagents. uobaghdad.edu.iq The retention factor (Rf value) of the compound can be calculated and compared to that of a standard to confirm its identity.

Table 2: Example TLC Mobile Phases for Glycoside Analysis on Silica Gel Plates

| Mobile Phase Composition (v/v/v) | Application Reference |

| Ethyl acetate (B1210297) : Methanol : Water (75:10:5). uobaghdad.edu.iq | General glycoside separation. |

| Toluene : Methanol : Glacial Acetic Acid : Water (7:4:3:1). researchgate.net | Glycoside analysis. |

| Ethyl acetate : Acetic Acid : Formic Acid : Water (100:11:11:27). nih.gov | Flavonoid glycoside separation. |

| n-Propanol : Ethyl acetate : Water (60:30:30). uobaghdad.edu.iq | Anthraquinone glycoside separation. |

Capillary Electrophoresis (CE) has emerged as a powerful technique for enzyme assays due to its high separation efficiency, short analysis time, and minimal consumption of samples and reagents. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary. nih.gov This technique is well-suited for monitoring the enzymatic hydrolysis of ONPC by separating the substrate, the product o-nitrophenol, and the cellobiose.

CE-based enzyme assays can be performed in two main formats: offline (pre-capillary) or online (in-capillary). nih.gov In the offline mode, the enzymatic reaction is carried out in a separate vial, and at specific time points, an aliquot is injected into the capillary for analysis. In the online mode, the enzyme and substrate are mixed directly within the capillary, allowing for the reaction and separation to occur in the same space. nih.gov The high resolution of CE allows for the clear separation of structurally similar molecules, making it an excellent tool for detailed kinetic studies and for analyzing complex product mixtures that might arise from transglycosylation reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to unambiguously confirm the chemical structure of the synthesized compound. researchgate.net

¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For ONPC, the spectrum would show characteristic signals for the protons of the o-nitrophenyl group in the aromatic region and complex multiplets for the protons of the two glucose units of the cellobiose moiety in the carbohydrate region. ethernet.edu.et The coupling constants between adjacent protons can help to determine the stereochemistry of the glycosidic linkages.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov The spectrum of ONPC would show distinct signals for each of the 18 carbon atoms, with the carbons of the o-nitrophenyl ring appearing at lower field (higher ppm) and the carbons of the cellobiose unit at higher field. nih.gov The chemical shift of the anomeric carbons is particularly informative for confirming the β-configuration of the glycosidic bonds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anomeric (H-1) | ~5.1-5.3 (d) | ~100-102 |

| Anomeric (H-1') | ~4.5 (d) | ~103-104 |

| Aromatic (o-nitrophenyl) | ~7.2-8.1 (m) | ~118-145 |

| Carbohydrate (other) | ~3.2-4.0 (m) | ~60-80 |

| Note: Predicted values are based on data for similar nitrophenyl glycosides and may vary depending on the solvent and other experimental conditions. |

Fluorometric Detection Methods for Enhanced Sensitivity

Fluorometric detection methods offer a significant increase in sensitivity for the analysis of this compound (ONPC) hydrolysis, often by several orders of magnitude compared to colorimetric assays. This enhanced sensitivity is achieved by using substrates that, upon enzymatic cleavage, release a highly fluorescent molecule. While direct fluorometric assays using ONPC rely on the intrinsic fluorescence of its product, o-nitrophenol, the field has more broadly adopted substrates specifically designed for high-yield fluorescence, which serve as important methodological analogs.

The underlying principle of these assays is the enzymatic hydrolysis of a non-fluorescent or weakly fluorescent substrate to yield a product with strong fluorescence. The rate of fluorescence increase is directly proportional to the enzyme activity. This approach is not only sensitive but also allows for continuous monitoring of the enzymatic reaction.

A key advantage of fluorometric assays is their high signal-to-noise ratio. The detection of emitted light against a dark background is inherently more sensitive than measuring small changes in absorbance in a brightly lit spectrophotometer. This allows for the detection of very low levels of enzymatic activity, making it possible to work with smaller sample volumes or lower enzyme concentrations.

Commonly Used Fluorogenic Substrates for Analogous Cellulase (B1617823) Assays

To achieve enhanced sensitivity in cellulase activity studies, researchers often employ substrates other than ONPC that are designed to release highly fluorescent compounds upon hydrolysis. These substrates provide a framework for understanding the potential for fluorometric analysis of cellulase activity.

One of the most widely used classes of fluorogenic substrates for glycosidase activity, including cellulases, is based on 4-methylumbelliferone (B1674119) (4-MU). For instance, 4-Methylumbelliferyl-β-D-cellobioside (4-MUC) is a non-fluorescent molecule that is hydrolyzed by cellulases to release the highly fluorescent 4-methylumbelliferone. nih.govresearchgate.net The fluorescence of 4-MU is pH-dependent and is typically measured at an excitation wavelength of around 365 nm and an emission wavelength of approximately 445 nm. The high quantum yield of 4-MU allows for the detection of enzyme activity at very low concentrations.

Another class of fluorogenic substrates utilizes resorufin-based compounds, such as resorufin-β-D-cellobioside. nih.gov The enzymatic cleavage of this substrate releases resorufin, a highly fluorescent molecule with longer excitation and emission wavelengths (typically around 571 nm and 585 nm, respectively). nih.gov This can be advantageous in complex biological samples where background fluorescence from other molecules (autofluorescence) can be an issue at shorter wavelengths.

Fluorescein-based substrates, like Fluorescein di-β-D-cellobioside (FCB), represent another sensitive option. aatbio.com Upon hydrolysis, the non-fluorescent FCB releases fluorescein, which has a bright green fluorescence with an excitation maximum around 492 nm and an emission maximum around 514 nm. aatbio.com Fluorescein-based assays are generally considered to be more sensitive than those using coumarin (B35378) or nitrophenol-based substrates. aatbio.com

Fluorometric Detection of O-Nitrophenol

The enzymatic hydrolysis of this compound by cellulase yields cellobiose and o-nitrophenol. While the colorimetric assay relies on the yellow color of the o-nitrophenolate ion at alkaline pH, a fluorometric assay can be based on the fluorescence of o-nitrophenol itself. O-nitrophenol exhibits fluorescence, although it is generally weaker than that of dedicated fluorophores like 4-methylumbelliferone or resorufin.

Research has shown that o-nitrophenol can be detected and quantified using fluorescence spectroscopy. nih.govacs.org For instance, a fluorescence peak for o-nitrophenol has been observed at 385 nm. researchgate.net The sensitivity of such a method can be influenced by the specific instrumentation and experimental conditions, including the pH of the solution and the presence of quenching agents.

In one study, O-Nitrophenyl-β-D-cellobioside was utilized as an active-site probe in fluorometric binding studies with cellobiohydrolases. nih.gov The binding of the compound to the enzyme's active site influenced its fluorescence properties, allowing for the determination of dissociation constants. This demonstrates that the nitrophenyl moiety can indeed serve as a fluorescent reporter in enzymatic assays.

The table below summarizes the key fluorophores used in sensitive cellulase assays, including the product of ONPC hydrolysis.

| Fluorophore | Precursor Substrate Example | Excitation (nm) | Emission (nm) | Notes |

| o-Nitrophenol | This compound | ~320 | ~385 | Fluorescence is weaker compared to dedicated fluorophores. |

| 4-Methylumbelliferone | 4-Methylumbelliferyl-β-D-cellobioside | ~365 | ~445 | Widely used, high quantum yield. |

| Resorufin | Resorufin-β-D-cellobioside | ~571 | ~585 | Longer wavelengths reduce background autofluorescence. |

| Fluorescein | Fluorescein di-β-D-cellobioside | ~492 | ~514 | Generally offers higher sensitivity than nitrophenol-based substrates. aatbio.com |

| Lucifer Yellow | Lucifer Yellow-labelled cellulose (B213188) | Not specified | Not specified | Used in a rapid flow injection assay. rsc.org |

Table 1: Fluorophores for Sensitive Cellulase Assays

Future Directions and Emerging Research Avenues for O Nitrophenyl Beta D Cellobioside

Novel O-Nitrophenyl beta-D-Cellobioside Derivatives and Probes

The core structure of this compound lends itself to chemical modification, enabling the creation of a new generation of molecular probes with enhanced or novel functionalities. Research is increasingly focused on synthesizing ONPC derivatives that offer improved sensitivity, different detection modalities, and the ability to probe specific aspects of enzyme function.

One key area of development is the synthesis of fluorogenic derivatives. While the nitrophenol leaving group of ONPC allows for convenient colorimetric assays, fluorescent probes offer significantly higher sensitivity. For instance, o-nitrophenyl-β-D-cellobioside (oNPC) has been effectively used as a fluorescent probe to study the kinetics and non-productive binding of cellobiohydrolases. pdbj.orgnrel.gov The fluorescence of oNPC can be monitored in real-time to determine kinetic parameters and dissociation constants, providing deeper insights into enzyme-substrate interactions. pdbj.orgnrel.gov

Furthermore, researchers are exploring the synthesis of ONPC analogs with altered aglycone moieties to fine-tune their properties. By introducing different reporter groups, it is possible to create probes tailored for specific applications, such as in vivo imaging or multiplexed assays. The synthesis of various p-nitrophenyl-glycosides has demonstrated the feasibility of creating a diverse library of ONPC derivatives. chemsynlab.com These modified substrates can be used to investigate the substrate specificity of a wider range of glycoside hydrolases and to develop more sensitive and specific assays for their activity. chemsynlab.com

Table 1: Examples of Nitrophenyl-Glycoside Derivatives and Their Applications

| Compound/Derivative | Application | Reference |

| o-Nitrophenyl-β-D-cellobioside (oNPC) | Fluorescent probe for enzyme kinetics and binding studies. | pdbj.orgnrel.gov |

| p-Nitrophenyl-β-D-cellobioside (pNPC) | Chromogenic substrate for cellulase (B1617823) activity assays. | nih.gov |

| Dinitrophenol (DNP)-cellobioside | Chromogenic substrate for high-throughput screening of cellulase activity. | nih.gov |

| 4-Methylumbelliferyl-β-D-cellobioside | Fluorogenic substrate for highly sensitive cellulase assays. | nrel.gov |

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Substrate for studying β-glucosidase activity and kinetics. | nih.gov |

Integration with High-Throughput Screening Technologies

The quest for more efficient and robust cellulases for industrial applications has fueled the development of high-throughput screening (HTS) platforms. ONPC and its analogs are integral to these technologies, enabling the rapid screening of vast libraries of engineered enzymes or microbial consortia.

The integration of ONPC-based assays with robotic and automated systems has revolutionized the field of enzyme discovery and directed evolution. nih.govresearchgate.net These automated platforms can perform thousands of assays daily, handling liquid transfers, incubations, and data acquisition with high precision and reproducibility. nih.govnih.govresearchgate.net For example, the RoboLector® system is an automated platform that can perform high-throughput screening of clone libraries for improved cellulases, utilizing chromogenic substrates for activity detection. nih.govresearchgate.net

The use of ONPC in HTS is not limited to simple activity screens. It can also be employed in more sophisticated assays to identify enzymes with desired properties, such as improved thermostability, altered pH optima, or resistance to inhibitors. By performing assays under different conditions, researchers can quickly identify enzyme variants that are better suited for specific industrial processes. The quantitative nature of the data obtained from ONPC-based assays is crucial for reliable clone ranking and the selection of promising candidates for further characterization. nih.govresearchgate.net

The development of microfluidic devices represents another frontier for HTS using ONPC. These "lab-on-a-chip" systems allow for the screening of millions of individual cells or enzyme variants in picoliter-volume droplets, dramatically increasing throughput while reducing reagent consumption.

Advanced Computational Modeling of this compound Interactions

Computational modeling has become an indispensable tool for understanding the intricate details of enzyme catalysis at the molecular level. Advanced techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are being applied to study the interactions between ONPC and cellulases.

MD simulations provide a dynamic view of how ONPC binds to the active site of an enzyme, revealing the key amino acid residues involved in substrate recognition and the conformational changes that occur during the binding process. nih.gov These simulations can help to explain experimental observations, such as the phenomenon of non-productive binding, where the substrate binds in a way that does not lead to catalysis. pdbj.orgnrel.gov By understanding the molecular basis of both productive and non-productive binding, researchers can design mutations to improve the catalytic efficiency of enzymes. nih.gov

QM/MM simulations offer a higher level of theory, allowing for the detailed investigation of the chemical steps involved in the cleavage of the glycosidic bond. nih.govnih.gov In a QM/MM approach, the chemically active region (the substrate and key active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. This allows for the calculation of reaction energy profiles and the characterization of transition states, providing fundamental insights into the catalytic mechanism. nih.govnih.gov These computational studies are crucial for rational enzyme engineering, guiding the design of mutations aimed at enhancing catalytic activity or altering substrate specificity.

Expanding Applications in Glycan Engineering and Synthetic Biology

The fields of glycan engineering and synthetic biology are focused on the design and construction of novel biological parts, devices, and systems. ONPC and its derivatives are emerging as valuable tools in these efforts, particularly in the enzymatic synthesis of complex oligosaccharides and the engineering of novel metabolic pathways.

A key application of ONPC in this area is its use as a glycosyl donor in transglycosylation reactions. nih.govresearchgate.net Many glycoside hydrolases can catalyze not only hydrolysis but also the transfer of a sugar moiety from a donor substrate, such as ONPC, to an acceptor molecule. nih.govresearchgate.net This transglycosylation activity can be harnessed to synthesize specific oligosaccharide structures that are difficult to produce through traditional chemical methods. By carefully selecting the enzyme and acceptor molecule, a wide range of well-defined glycans can be produced for various applications, including as standards for glycomic analysis or as building blocks for the synthesis of glycoconjugates. The enzymatic synthesis of sialyl N-acetyllactosamine and related compounds has been demonstrated using p-nitrophenyl glycosides as starting materials. nih.gov

Q & A

Basic Research Questions